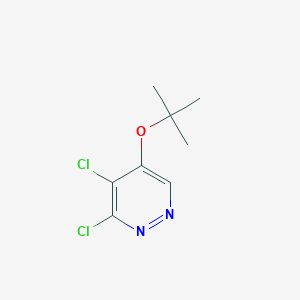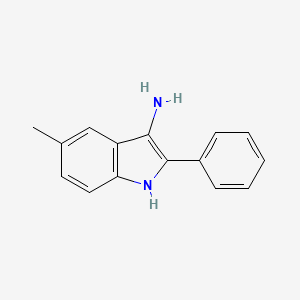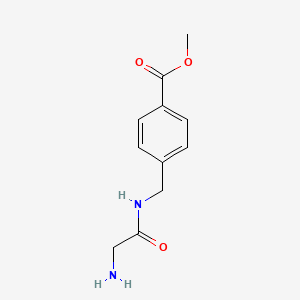
4-Quinolinamine, 2-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinamine, 2-(2-thienyl)- is a heterocyclic compound that features a quinoline core substituted with a thienyl group at the second position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of 4-Quinolinamine, 2-(2-thienyl)- allows it to participate in diverse chemical reactions, making it a valuable building block for synthesizing more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinamine, 2-(2-thienyl)- typically involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine under acidic or basic conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with 2-thiophenecarboxaldehyde in the presence of a catalyst such as acetic acid .
Industrial Production Methods: Industrial production of 4-Quinolinamine, 2-(2-thienyl)- may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Quinolinamine, 2-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 1,2,3,4-Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Quinolinamine, 2-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Quinolinamine, 2-(2-thienyl)- involves its interaction with various molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- N-Isopropyl-2-(2-thienyl)-4-quinolinamine
- N-Isopropyl-2-phenyl-4-quinolinamine
- N-Isopropyl-2-(4-methoxyphenyl)-4-quinolinamine
Comparison: 4-Quinolinamine, 2-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
122664-10-2 |
|---|---|
Molekularformel |
C13H10N2S |
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
2-thiophen-2-ylquinolin-4-amine |
InChI |
InChI=1S/C13H10N2S/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H,(H2,14,15) |
InChI-Schlüssel |
UUSGLQSMBGQHMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)
![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)

![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)


